molecular formula C7H12ClNO2 B11755494 Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride

Cat. No.: B11755494
M. Wt: 177.63 g/mol
InChI Key: GMPGBNGGBCTYHE-WLUDYRNVSA-N
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Description

Methyl (1S,4R,5R)-2-azabicyclo[211]hexane-5-carboxylate hydrochloride is a bicyclic compound featuring a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising method for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action for methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: This compound shares a similar bicyclic structure but lacks the azabicyclo component.

    Bicyclo[3.1.0]hexane: This compound has a different ring structure but is also used in medicinal chemistry.

Uniqueness

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride is unique due to its azabicyclo structure, which provides distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in drug development and organic synthesis.

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-5(6)8-3-4;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6+;/m0./s1

InChI Key

GMPGBNGGBCTYHE-WLUDYRNVSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2C[C@@H]1NC2.Cl

Canonical SMILES

COC(=O)C1C2CC1NC2.Cl

Origin of Product

United States

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